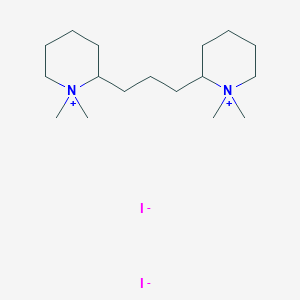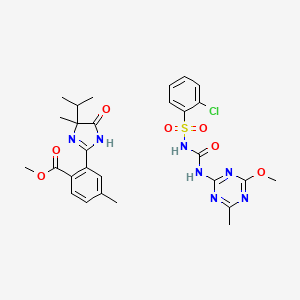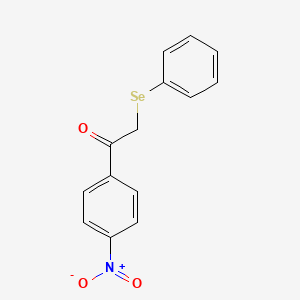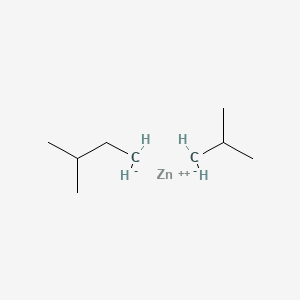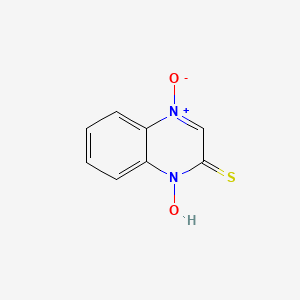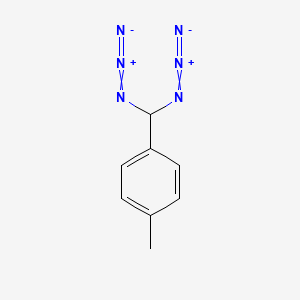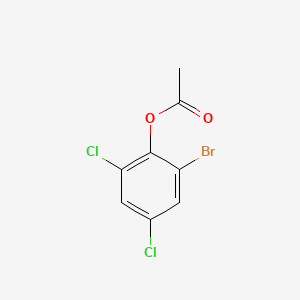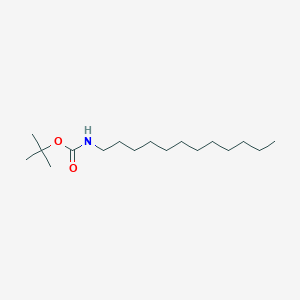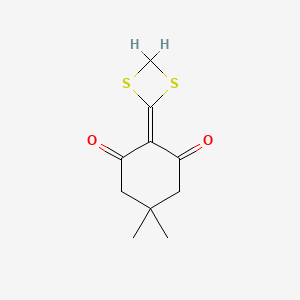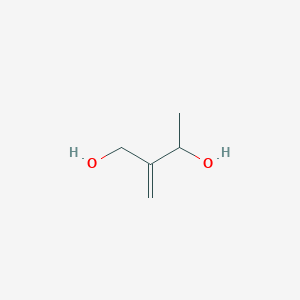![molecular formula C19H30N2 B14329467 3-[Decyl(phenyl)amino]propanenitrile CAS No. 105685-44-7](/img/structure/B14329467.png)
3-[Decyl(phenyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Decyl(phenyl)amino]propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, which is further substituted with a decyl group and a phenylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Decyl(phenyl)amino]propanenitrile typically involves the nucleophilic substitution of a halogenoalkane with a cyanide ion. One common method is the reaction of 3-bromopropanenitrile with decylphenylamine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds as follows:
C3H6BrCN+C16H25NH2→C19H30N2+KBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Types of Reactions:
Oxidation: The nitrile group in this compound can undergo oxidation to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Decyl(phenyl)amino]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[Decyl(phenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylamino group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Propanenitrile: A simple aliphatic nitrile with a similar nitrile group but lacking the decyl and phenylamino substitutions.
3-(Dimethylamino)propanenitrile: Contains a dimethylamino group instead of the decyl(phenyl)amino group.
Uniqueness: 3-[Decyl(phenyl)amino]propanenitrile is unique due to the presence of both a long alkyl chain (decyl group) and an aromatic amine (phenylamino group). This combination imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
105685-44-7 |
|---|---|
Molekularformel |
C19H30N2 |
Molekulargewicht |
286.5 g/mol |
IUPAC-Name |
3-(N-decylanilino)propanenitrile |
InChI |
InChI=1S/C19H30N2/c1-2-3-4-5-6-7-8-12-17-21(18-13-16-20)19-14-10-9-11-15-19/h9-11,14-15H,2-8,12-13,17-18H2,1H3 |
InChI-Schlüssel |
CDSJMODHRSPVDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN(CCC#N)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


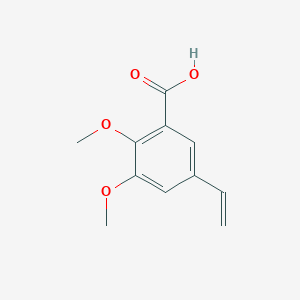
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
